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Compound of Interest |

Compound Name: Methyl 3-ethyl-4-hydroxybenzoate
CAS No.: 22934-36-7
Cat. No.: B1338343

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-ethyl-4-
hydroxybenzoate, a key organic intermediate. Intended for researchers, scientists, and
professionals in drug development, this document offers a comprehensive examination of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The
focus is on not just presenting the data, but on the underlying principles and the logic of
spectral interpretation, reflecting a field-proven approach to molecular characterization.

Introduction

Methyl 3-ethyl-4-hydroxybenzoate (CAS No: 22934-36-7) is a substituted aromatic ester with
significant potential in various chemical syntheses. Accurate and unambiguous structural
elucidation is paramount for its application in research and development. Spectroscopic
techniques are the cornerstone of this process, providing a detailed fingerprint of the
molecule's structure and connectivity. This guide will delve into the *H NMR, 13C NMR, IR, and
MS data for this compound. While experimental data for this specific molecule is not widely
available in the public domain, this guide will utilize high-quality predicted data and supplement
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it with experimental data from closely related compounds to provide a robust and instructive
analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-
hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants,
and integration of the signals, the precise arrangement of atoms can be determined.[3][4]

A. *H NMR Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

~7.85 d 1H H-6

~7.75 dd 1H H-2

~6.90 d 1H H-5

~5.50 S 1H -OH

3.88 S 3H -OCHs

2.65 q 2H -CH2CHs

1.25 t 3H -CH2CHs
Interpretation:

The predicted 'H NMR spectrum of Methyl 3-ethyl-4-hydroxybenzoate reveals seven distinct
signals, corresponding to the seven unique proton environments in the molecule.

o Aromatic Region (6 6.90 - 7.85 ppm): The three signals in this region are characteristic of a
1,2,4-trisubstituted benzene ring. The downfield shifts of H-2 and H-6 are due to the
deshielding effect of the adjacent electron-withdrawing ester group. The upfield shift of H-5 is
attributed to the electron-donating effect of the hydroxyl group. The splitting patterns (doublet
and doublet of doublets) arise from the coupling between adjacent aromatic protons.
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e Phenolic Proton (& ~5.50 ppm): A broad singlet, characteristic of a phenolic hydroxyl proton,
is expected around 5.50 ppm. Its chemical shift can be variable and is dependent on
concentration and solvent.

o Methyl Ester Protons (0 3.88 ppm): The sharp singlet at 3.88 ppm integrates to three protons
and is assigned to the methyl group of the ester functionality. Its downfield position is due to
the deshielding effect of the adjacent carbonyl group.

o Ethyl Group Protons (4 1.25 and 2.65 ppm): The quartet at 2.65 ppm (2H) and the triplet at
1.25 ppm (3H) are characteristic of an ethyl group. The quartet arises from the methylene (-
CHz2-) protons being split by the three adjacent methyl (-CHs) protons, and the triplet is due
to the methyl protons being split by the two adjacent methylene protons. The downfield shift
of the methylene quartet is due to its direct attachment to the aromatic ring.

B. *C NMR Spectroscopy

Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~167.0 C=0 (ester)
~158.0 C-4 (C-OH)
~131.0 C-6

~129.5 C-2

~123.0 C-3 (C-CH2CH)
~122.0 C-1

~115.5 C-5

52.0 -OCHs

22.5 -CH2CHs
14.0 -CH2CHs

Interpretation:
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The predicted 3C NMR spectrum shows ten distinct signals, corresponding to the ten carbon
atoms in the molecule.

Carbonyl Carbon (6 ~167.0 ppm): The signal at the lowest field is assigned to the carbonyl
carbon of the ester group.

e Aromatic Carbons (6 ~115.5 - 158.0 ppm): Six signals are observed in the aromatic region.
The carbon attached to the hydroxyl group (C-4) is the most deshielded among the ring
carbons due to the oxygen's electronegativity. The carbons at positions 2, 6, and 1 are
deshielded by the ester group, while the carbon at position 5 is shielded by the hydroxyl
group. The carbon attached to the ethyl group (C-3) also appears in this region.

o Methyl Ester Carbon (& 52.0 ppm): The signal at 52.0 ppm is assigned to the methyl carbon
of the ester.

o Ethyl Group Carbons (6 14.0 and 22.5 ppm): The two signals in the upfield region are
assigned to the ethyl group carbons.

C. NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation.[5][6]

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (phenolic)
~3050 Medium C-H stretch (aromatic)
~2970, ~2880 Medium C-H stretch (aliphatic)
~1715 Strong C=0 stretch (ester)
~1610, ~1500 Medium-Strong C=C stretch (aromatic)
~1280 Strong C-O stretch (ester)
~1150 Strong C-O stretch (phenol)
820 Strong C-H out.—of—plane bend
(aromatic)
Interpretation:

The predicted IR spectrum of Methyl 3-ethyl-4-hydroxybenzoate displays several
characteristic absorption bands that confirm its structure.

o O-H Stretch: A strong, broad band around 3400 cm~1 is indicative of the O-H stretching
vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.

o C-H Stretches: Aromatic C-H stretching vibrations appear around 3050 cm~1, while aliphatic
C-H stretches from the methyl and ethyl groups are observed around 2970 and 2880 cm~1.

e C=0 Stretch: A very strong and sharp absorption band around 1715 cm~1 is characteristic of
the carbonyl (C=0) stretching vibration of the ester functional group.

o C=C Stretches: Absorptions in the 1610-1500 cm~1* region are due to the C=C stretching
vibrations within the aromatic ring.

e C-O Stretches: Strong bands around 1280 cm~* and 1150 cm~! correspond to the C-O
stretching vibrations of the ester and phenol groups, respectively.
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» Aromatic C-H Bending: The strong band around 820 cm~1 is characteristic of the out-of-
plane C-H bending vibrations for a 1,2,4-trisubstituted benzene ring.

A. IR Experimental Protocol

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR data acquisition.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.[7][8][9][10]

Predicted Mass Spectrum Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment
180 100 [M]* (Molecular lon)
165 40 [M - CHs]*
151 80 [M - C2Hs]* or [M - OCHs]*
123 60 [M - COOCHs]*
95 30 [CeHsO]*
Interpretation:

The predicted mass spectrum of Methyl 3-ethyl-4-hydroxybenzoate would show a molecular
ion peak and several characteristic fragment ions.

e Molecular lon Peak ([M]*): The peak at m/z 180 corresponds to the molecular weight of the
compound (C10H1203). This is expected to be the base peak or a very intense peak due to
the stability of the aromatic ring.

e [M - CHs]*: Loss of a methyl radical from the ethyl group would result in a fragment at m/z
165.
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e [M - CzHs]* or [M - OCHs]*: A significant peak at m/z 151 could result from the loss of an
ethyl radical from the aromatic ring or the loss of a methoxy radical from the ester group.

e [M - COOCH:s]*: Cleavage of the ester group leading to the loss of the carbomethoxy group
would produce a fragment at m/z 123.

e [CeHsO]*: A fragment corresponding to a hydroxyphenyl cation at m/z 95 is also plausible.

A. Mass Spectrometry Experimental Protocol

Workflow for EI-MS Analysis

Caption: Standard workflow for Electron lonization Mass Spectrometry.

IV. Conclusion

The combined analysis of predicted *H NMR, 13C NMR, IR, and MS data provides a
comprehensive and self-validating spectroscopic profile of Methyl 3-ethyl-4-
hydroxybenzoate. The interpretation of these spectra, guided by fundamental principles and
comparison with related structures, allows for the unambiguous confirmation of its molecular
structure. The detailed protocols provided herein offer a standardized approach for researchers
to obtain high-quality data for this and similar compounds, ensuring scientific integrity and
reproducibility in drug discovery and development workflows. It is recommended that this
predicted data be confirmed with experimental analysis when the pure compound is available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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